molecular formula C9H18FNO2 B13269687 1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol

1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol

Cat. No.: B13269687
M. Wt: 191.24 g/mol
InChI Key: YMSWWIAWLSOESZ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,4-oxazepane with a fluorinated alcohol in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to proteins and enzymes. The oxazepane ring provides structural stability and can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a methyl group on the oxazepane ring.

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

1-fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol

InChI

InChI=1S/C9H18FNO2/c1-8-5-11(2-3-13-7-8)6-9(12)4-10/h8-9,12H,2-7H2,1H3

InChI Key

YMSWWIAWLSOESZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCOC1)CC(CF)O

Origin of Product

United States

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